molecular formula C15H23NO2 B268624 N-(sec-butyl)-4-isobutoxybenzamide

N-(sec-butyl)-4-isobutoxybenzamide

カタログ番号 B268624
分子量: 249.35 g/mol
InChIキー: XJWUGUWPVHABRG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(sec-butyl)-4-isobutoxybenzamide, also known as BIBX 1382, is a chemical compound that has gained attention in scientific research due to its potential as a selective antagonist for the epidermal growth factor receptor (EGFR). This receptor is involved in various cellular processes, including cell growth, differentiation, and survival, making it an attractive target for cancer therapies.

作用機序

N-(sec-butyl)-4-isobutoxybenzamide 1382 acts as a competitive inhibitor of the EGFR, binding to the receptor and preventing the binding of ligands such as epidermal growth factor (EGF). This results in the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that N-(sec-butyl)-4-isobutoxybenzamide 1382 can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. Furthermore, N-(sec-butyl)-4-isobutoxybenzamide 1382 has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective therapeutic agent.

実験室実験の利点と制限

One advantage of using N-(sec-butyl)-4-isobutoxybenzamide 1382 in lab experiments is its selectivity for the EGFR, which allows for specific targeting of cancer cells that overexpress this receptor. However, one limitation is that N-(sec-butyl)-4-isobutoxybenzamide 1382 may not be effective in all types of cancer, as some tumors may have alternative signaling pathways that bypass the EGFR.

将来の方向性

Further research is needed to fully understand the potential of N-(sec-butyl)-4-isobutoxybenzamide 1382 as a therapeutic agent in cancer treatment. One future direction could be to investigate the use of N-(sec-butyl)-4-isobutoxybenzamide 1382 in combination with other targeted therapies, such as tyrosine kinase inhibitors or immune checkpoint inhibitors. Additionally, the development of more potent and selective EGFR antagonists could lead to improved treatment options for cancer patients.

合成法

The synthesis of N-(sec-butyl)-4-isobutoxybenzamide 1382 involves several steps, starting with the reaction of 4-hydroxybenzoic acid with isobutyl bromide to form 4-isobutoxybenzoic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with sec-butylamine to form N-(sec-butyl)-4-isobutoxybenzamide.

科学的研究の応用

N-(sec-butyl)-4-isobutoxybenzamide 1382 has been extensively studied for its potential as a therapeutic agent in cancer treatment. As an EGFR antagonist, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, particularly in lung cancer and head and neck cancer. Additionally, N-(sec-butyl)-4-isobutoxybenzamide 1382 has been investigated for its potential in combination with other cancer therapies, such as radiation and chemotherapy.

特性

製品名

N-(sec-butyl)-4-isobutoxybenzamide

分子式

C15H23NO2

分子量

249.35 g/mol

IUPAC名

N-butan-2-yl-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C15H23NO2/c1-5-12(4)16-15(17)13-6-8-14(9-7-13)18-10-11(2)3/h6-9,11-12H,5,10H2,1-4H3,(H,16,17)

InChIキー

XJWUGUWPVHABRG-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)OCC(C)C

正規SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)OCC(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。